Dipropyl (cyanomethyl)phosphonate
Description
Properties
CAS No. |
21658-94-6 |
|---|---|
Molecular Formula |
C8H16NO3P |
Molecular Weight |
205.19 g/mol |
IUPAC Name |
2-dipropoxyphosphorylacetonitrile |
InChI |
InChI=1S/C8H16NO3P/c1-3-6-11-13(10,8-5-9)12-7-4-2/h3-4,6-8H2,1-2H3 |
InChI Key |
WKHIBHIEECTHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CC#N)OCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The nucleophilic substitution of dipropyl phosphite with bromoacetonitrile under basic conditions represents a direct route to dipropyl (cyanomethyl)phosphonate. This method, adapted from analogous diethyl phosphite reactions, involves deprotonation of dipropyl phosphite by a strong base (e.g., sodium propoxide), followed by attack on bromoacetonitrile’s electrophilic carbon.
Key parameters :
- Base selection : Sodium propoxide outperforms lithium amides in minimizing side reactions (e.g., hydrolysis of bromoacetonitrile).
- Solvent : Dimethylformamide (DMF) enhances reaction homogeneity, with optimal temperatures of 60–70°C.
- Stoichiometry : A 1:1.1 molar ratio of dipropyl phosphite to bromoacetonitrile maximizes yield while limiting unreacted starting material.
Example protocol :
- Dissolve dipropyl phosphite (0.181 mol) in DMF (4 volumes).
- Add sodium propoxide (0.199 mol) in portions at 20–25°C over 1 hour.
- Heat to 60°C, then add bromoacetonitrile (0.199 mol) dropwise.
- Maintain at 60–70°C for 3 hours, then quench with water.
- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Yield : 83% (crude), increasing to 89% after vacuum distillation.
Two-Step Synthesis via Chloroacetonitrile Intermediate
Chloroacetonitrile Preparation
Chloroacetonitrile serves as a precursor in this route, synthesized via dehydration of chloroacetamide using phosphorus pentoxide (P₄O₁₀).
Reaction conditions :
Phosphorylation with Tripropyl Phosphite
Chloroacetonitrile reacts with tripropyl phosphite in the presence of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst.
Optimized procedure :
- Charge chloroacetonitrile (1.0 eq) and TBAI (0.05 eq) into a reactor.
- Heat to 80°C, then add tripropyl phosphite (1.1 eq) dropwise over 6–8 hours.
- Maintain at 110–120°C for 8 hours to complete the Arbuzov reaction.
- Recover byproduct chloropropane via cryogenic compression.
Yield : 76–82% after high-purity rectification.
Radical-Initiated Phosphonation of Allyl Cyanide
Manganese(III)-Catalyzed Pathway
Adapting methodologies from coumarin phosphorylation, allyl cyanide undergoes radical-based phosphonation with dipropyl phosphite.
Reaction setup :
- Allyl cyanide (1.0 eq), dipropyl phosphite (1.2 eq), and Mn(OAc)₃ (0.1 eq) in acetonitrile.
- Stir at 80°C under N₂ for 12 hours.
Mechanism :
Mn(III) generates dipropyl phosphite radicals, which add to the α-position of allyl cyanide, followed by hydrogen abstraction to form the phosphonate.
Yield : 70–75%, with regioselectivity >95% for the α-isomer.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic substitution | 83–89 | 99 | Short reaction time (3–4 hours) | Requires anhydrous conditions |
| Two-step synthesis | 76–82 | 98 | Scalable to multi-kilogram batches | Energy-intensive distillation steps |
| Radical phosphonation | 70–75 | 97 | Excellent regioselectivity | Requires transition-metal catalyst |
Purification and Byproduct Management
High-Purity Rectification
Crude this compound is purified via fractional distillation under reduced pressure (10–20 mmHg). Tripropyl phosphite (boiling point: 230–235°C) separates first, followed by the target compound (boiling point: 255–260°C).
Alkaline Treatment of Residues
Distillation residues, rich in phosphorus and potassium, are neutralized with NaOH to produce phosphate-potassium fertilizers, aligning with green chemistry principles.
Scalability and Industrial Feasibility
The nucleophilic substitution route is most amenable to industrial scale-up due to:
Chemical Reactions Analysis
Types of Reactions
Dipropyl (cyanomethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium alkoxides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates. These products have diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Dipropyl (cyanomethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dipropyl (cyanomethyl)phosphonate involves its interaction with molecular targets, such as enzymes and receptors. The phosphonate group can mimic the behavior of phosphate groups, allowing the compound to inhibit or modulate the activity of specific enzymes. This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Phosphonate Derivatives
Structural and Reactivity Differences
- Diisopropyl (cyanomethyl)phosphonate showed superior yields (68%) in aldehyde synthesis compared to dipropyl analogs, likely due to steric effects stabilizing intermediates .
- Substituent Effects: The cyanomethyl group in this compound enhances electrophilic reactivity, enabling efficient HWE olefination. In contrast, methylphosphonates (e.g., dimethyl methylphosphonate) are less reactive in coupling reactions . Methacryloyloxymethyl substituents (e.g., in flame-retardant copolymers) prioritize polymer compatibility over synthetic utility .
Toxicity and Handling
- Diisopropyl methylphosphonate and related compounds carry warnings for reproductive toxicity (R63) and acute toxicity (R22) .
- This compound’s safety profile remains understudied, but standard organophosphorus precautions (e.g., glovebox use, ventilation) are advised .
Key Research Findings
Reactivity Hierarchy: Cyanomethyl-substituted phosphonates outperform alkyl or aryl analogs in HWE reactions due to nitrile-mediated stabilization .
Yield Limitations: Non-cyanomethyl phosphonates (e.g., dipropyl phosphonate) show low yields (<10%) in phospha-Michael additions, underscoring the importance of electron-withdrawing groups .
Industrial vs. Laboratory Use: While this compound is niche in synthesis, its methacryloyloxymethyl analog is industrially scalable for flame-retardant materials .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for dipropyl (cyanomethyl)phosphonate, and what key parameters influence reaction efficiency?
- This compound can be synthesized via nucleophilic substitution or condensation reactions involving cyanomethyl precursors and dialkyl phosphonates. Key parameters include reaction temperature (often 0–60°C), solvent polarity (e.g., THF or acetonitrile), and stoichiometric control of reagents. Purification typically involves column chromatography or recrystallization to remove unreacted starting materials and byproducts. Hazard assessments and inert atmosphere conditions (e.g., N₂ or Ar) are critical due to the reactivity of intermediates like diazo compounds .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Prioritize hazard analysis (e.g., flammability, toxicity) using frameworks like Prudent Practices in the Laboratory (National Academies Press, 2011). Use fume hoods for volatile steps, wear nitrile gloves and safety goggles, and avoid skin contact. Store in sealed containers away from oxidizers. In case of spills, evacuate the area, use adsorbents like vermiculite, and dispose of waste via approved chemical disposal protocols .
Q. How should researchers characterize this compound to confirm structural integrity?
- Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to verify phosphonate and cyanomethyl group connectivity. Mass spectrometry (ESI-TOF or GC-MS) confirms molecular weight. Infrared spectroscopy (IR) identifies functional groups (e.g., P=O at ~1250 cm⁻¹). Cross-validate with elemental analysis for purity .
Advanced Research Questions
Q. How can researchers address low yields in phospha-Michael addition reactions involving this compound derivatives?
- Low yields (e.g., 8–10% in phospha-Michael additions) may arise from steric hindrance or competing side reactions. Optimize by:
- Using bulky bases (e.g., DBU) to enhance nucleophilicity.
- Introducing electron-withdrawing groups on the phosphonate to stabilize transition states.
- Screening solvents (e.g., DMF for polar aprotic conditions) and temperatures (e.g., –20°C to suppress side reactions) .
Q. What analytical techniques are effective for resolving structural ambiguities in phosphonate-metal complexes?
- X-ray crystallography provides definitive structural data for metal-phosphonate coordination. For solution-phase studies, use ³¹P NMR to monitor chemical shifts induced by metal binding. Thermogravimetric analysis (TGA) and X-ray photoelectron spectroscopy (XPS) characterize thermal stability and oxidation states, respectively. Challenges persist in differentiating phosphonate species in mixtures, necessitating hyphenated techniques like LC-MS .
Q. What recent advancements in phosphonate-based metal-organic frameworks (MOFs) could inform novel applications of this compound?
- Phosphonate-MOFs exhibit tunable porosity and semiconductor properties. This compound’s cyanomethyl group could enhance ligand flexibility for MOF synthesis. Recent work highlights their potential in photocatalysis and gas storage. Optimize crystallization by varying linker ratios and using hydrothermal/solvothermal methods. Challenges include achieving long-term stability in aqueous environments .
Q. How do steric and electronic effects of dipropyl groups influence the reactivity of this compound in organocatalytic reactions?
- The dipropyl groups increase steric bulk, potentially slowing nucleophilic attacks but improving selectivity in asymmetric catalysis. Electronically, alkyl substituents donate electron density via the σ-bond, altering the electrophilicity of the phosphorus center. Computational studies (DFT) can model transition states to predict reactivity trends .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
